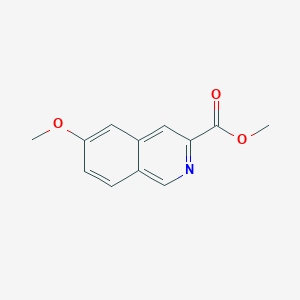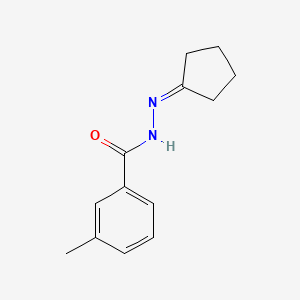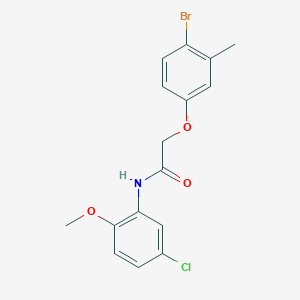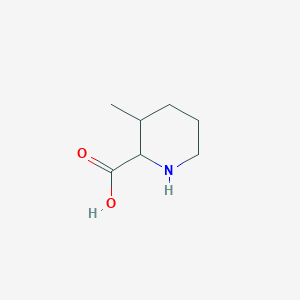
3-methylpiperidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpiperidine-2-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride . Another method involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its simplicity, moderate conditions, and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly C-alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide with phosphomolybdic acid as a catalyst.
Reduction: Methanol or ethanol as solvents.
Substitution: Lithium diisopropylamide (LDA) and 3-chlorobenzyl chloride.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Alkylated products.
Aplicaciones Científicas De Investigación
3-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methylpyridine-2-carboxylic acid (3-methylpicolinic acid): Similar structure but different functional groups.
4-Methylpiperidine-2-carboxylic acid: Similar piperidine ring but different substitution pattern.
Uniqueness: 3-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Clave InChI |
BGYDRACYCBSXEE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)
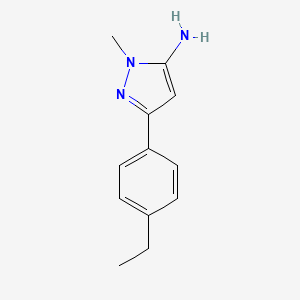
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)
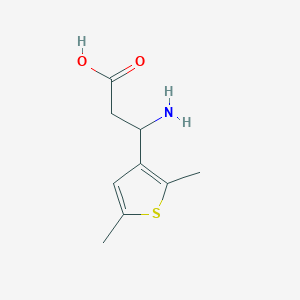
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
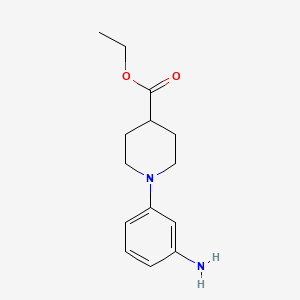
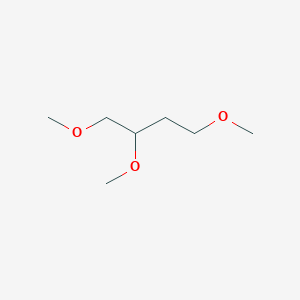
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
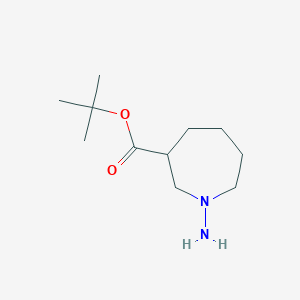
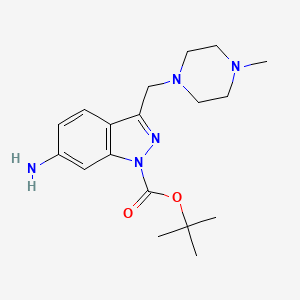
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
